molecular formula C14H17N3O2 B2358257 N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 226883-67-6

N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2358257
CAS No.: 226883-67-6
M. Wt: 259.309
InChI Key: JSODZBJQWIZURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

  • Alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates Synthesis : Used in the synthesis of condensed indolylpyrimidones and indolylpyranones, showing potential as meridianine analogues. These compounds are obtained through reactions with various nucleophiles, indicating its versatility in chemical synthesis (Jakše et al., 2004).

  • Rizatriptan Synthesis : It's a key intermediate in the new synthesis of Rizatriptan, a medication used for the treatment of migraine headaches. The methodology developed for this synthesis highlights its importance in medicinal chemistry (Rádl et al., 2008).

  • Antihypertensive Agents Synthesis : This compound features in the synthesis of aryloxypropanolamines with beta-adrenergic receptor antagonist and vasodilating activity, underlining its role in developing antihypertensive medications (Kreighbaum et al., 1980).

  • Synthesis of Cannabinoid Receptor Ligands : The compound is used in the synthesis of indol-3-yl-oxoacetamides, serving as potent ligands for cannabinoid receptor type 2. This illustrates its application in neuroscience and receptor studies (Moldovan et al., 2017).

  • Hydroamination Applications : Involved in hydroamination reactions of tetrahydroindoles, demonstrating its utility in the synthesis of various amines and amides (Sobenina et al., 2010).

Biological and Pharmacological Applications

  • Anti-influenza Drug Development : This compound has been studied as a potential anti-influenza drug candidate, highlighting its therapeutic applications in virology and infectious diseases (Ivashchenko et al., 2014).

  • Antiallergic Agent Development : It has been used in the synthesis of compounds with significant antiallergic activity, emphasizing its relevance in allergy treatment and immunology (Menciu et al., 1999).

  • Cannabinoid Receptor Modulation : Its derivatives have been explored for allosteric modulation of the cannabinoid type 1 receptor, showcasing its potential in the study of cannabinoid pharmacology (Khurana et al., 2014).

  • Memory Enhancement Research : The compound has been involved in the synthesis of pyrrolidineacetamides for reversing amnesia, indicating its applications in cognitive and memory research (Butler et al., 1984).

  • Antimicrobial Activity Studies : It has been synthesized and evaluated for antimicrobial activity, underlining its importance in the field of antimicrobial research (Prasad, 2017).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-17(2)8-7-15-14(19)13(18)11-9-16-12-6-4-3-5-10(11)12/h3-6,9,16H,7-8H2,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSODZBJQWIZURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.